molecular formula C52H104NO8P B1199384 2,3-Di(docosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 64792-89-8

2,3-Di(docosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Cat. No. B1199384
CAS RN: 64792-89-8
M. Wt: 902.4 g/mol
InChI Key: HRTBOPUWPUXROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Di(docosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as 2,3-Di(docosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, is a useful research compound. Its molecular formula is C52H104NO8P and its molecular weight is 902.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Di(docosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Di(docosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64792-89-8

Product Name

2,3-Di(docosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C52H104NO8P

Molecular Weight

902.4 g/mol

IUPAC Name

2,3-di(docosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3

InChI Key

HRTBOPUWPUXROO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC

synonyms

dibehenoyl-PC
dibehenoyl-phosphatidylcholine
dibehenoylphosphatidylcholine
didocosanoylphosphatidylcholine

Origin of Product

United States

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